molecular formula C26H23BrN4O2S B286294 2-(3-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE

2-(3-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE

Cat. No.: B286294
M. Wt: 535.5 g/mol
InChI Key: OFRHQKVIPXBIKR-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including a bromobenzyl group, an imidazolidinone ring, a pyrrole ring, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Bromobenzyl Group: This step involves the bromination of a benzyl group, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling of the Benzothiophene Moiety: This step involves the formation of the benzothiophene ring, which can be achieved through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(3-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-(3-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.

    Pyrrolopyrazines: Compounds containing a pyrrole ring fused to a pyrazine ring.

    Imidazolidinones: Compounds containing an imidazolidinone ring.

Uniqueness

2-(3-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is unique due to its combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H23BrN4O2S

Molecular Weight

535.5 g/mol

IUPAC Name

2-[3-[(E)-[1-[(4-bromophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C26H23BrN4O2S/c1-15-11-18(16(2)31(15)25-21(13-28)20-5-3-4-6-23(20)34-25)12-22-24(32)30(26(33)29-22)14-17-7-9-19(27)10-8-17/h7-12H,3-6,14H2,1-2H3,(H,29,33)/b22-12+

InChI Key

OFRHQKVIPXBIKR-WSDLNYQXSA-N

SMILES

CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)C=C4C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Br

Isomeric SMILES

CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)/C=C/4\C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Br

Canonical SMILES

CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)C=C4C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Br

Origin of Product

United States

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